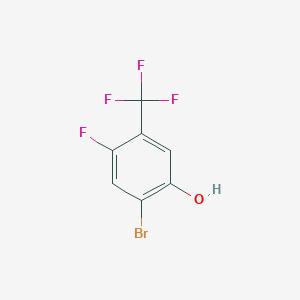

2-Bromo-4-fluoro-5-(trifluoromethyl)phenol

Description

Significance of Phenolic Derivatives in Chemical Research

Phenolic derivatives are a class of organic compounds characterized by a hydroxyl group (-OH) directly attached to an aromatic ring. This structural feature imparts a unique set of chemical and physical properties, making them valuable building blocks in a wide range of applications. They serve as precursors in the synthesis of pharmaceuticals, agrochemicals, polymers, and dyes. The hydroxyl group can be readily modified, allowing for the introduction of various functional groups and the construction of more complex molecular architectures. Furthermore, the phenolic ring itself can undergo a variety of electrophilic substitution reactions, further expanding its synthetic utility. The inherent antioxidant properties of many phenolic compounds also contribute to their importance in various biological and industrial contexts.

The Role of Halogenation in Modifying Aromatic Reactivity

The introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) onto an aromatic ring, a process known as halogenation, is a powerful strategy for modulating the electronic properties and reactivity of the molecule. researchgate.net Halogens are electronegative atoms that exert a significant inductive electron-withdrawing effect, which can influence the acidity of the phenolic proton and the susceptibility of the aromatic ring to further reactions. This modification can also impact the lipophilicity of the compound, a critical parameter in drug design that affects how a molecule interacts with biological membranes. acs.org Moreover, the presence of a halogen atom provides a reactive handle for subsequent cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in modern organic synthesis. The use of halogenation is a well-established method to enhance the bioactivity of various compounds. researchgate.net

Importance of Trifluoromethyl Groups in Chemical Design

The trifluoromethyl group (-CF3) has become a privileged substituent in the design of pharmaceuticals, agrochemicals, and advanced materials. bohrium.comhovione.com Its strong electron-withdrawing nature, a consequence of the high electronegativity of the fluorine atoms, can significantly alter the electronic environment of the aromatic ring to which it is attached. wikipedia.org This can lead to increased metabolic stability, as the C-F bond is exceptionally strong and resistant to enzymatic cleavage. mdpi.com The trifluoromethyl group is often used as a bioisostere for a methyl or chloro group, meaning it has a similar size but different electronic properties, allowing for the fine-tuning of a molecule's biological activity. wikipedia.org The incorporation of a -CF3 group can also enhance a compound's lipophilicity, which can improve its absorption, distribution, metabolism, and excretion (ADME) profile, crucial factors for the development of effective drugs. mdpi.com

Overview of Research Landscape for 2-Bromo-4-fluoro-5-(trifluoromethyl)phenol (B6239805) and Related Compounds

The research landscape for this compound and its analogs is primarily situated within the context of synthetic methodology development and the exploration of novel building blocks for complex molecule synthesis. The presence of three distinct functional groups—a hydroxyl group, a bromine atom, and a trifluoromethyl group—on a fluorinated phenol (B47542) ring makes this compound a versatile intermediate.

The synthesis of trifluoromethyl-substituted phenols and anilines has been an area of active investigation, with various methods being developed to introduce the trifluoromethyl group onto aromatic rings. acs.orgepo.org These methods often contend with the challenge of controlling regioselectivity and achieving high yields. The synthesis of related compounds, such as 2-bromo-5-fluorobenzotrifluoride (B1268043), has been explored through multi-step sequences involving nitration, reduction, and diazotization reactions. google.comgoogle.com

The reactivity of halogenated phenols in various chemical transformations is also a key area of study. For instance, the degradation of halogenated phenols is an important environmental consideration, and research has explored methods for their removal. rsc.org Furthermore, the development of synthetic routes to access polysubstituted aromatic compounds, including those with trifluoromethyl groups, is crucial for expanding the available chemical space for drug discovery and materials science. thieme-connect.comnih.govresearchgate.net

While specific research directly focused on the biological applications of this compound is not extensively documented in publicly available literature, its structural features suggest its potential as a precursor for creating more complex molecules with potential applications in medicinal chemistry and agrochemistry. The combination of a reactive bromine atom for cross-coupling, a fluorine atom to modulate electronic properties, and a trifluoromethyl group for enhanced metabolic stability and lipophilicity makes it a valuable scaffold for further chemical exploration.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-fluoro-5-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4O/c8-4-2-5(9)3(1-6(4)13)7(10,11)12/h1-2,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHQHQHVDXRAQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)Br)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1805498-61-6 | |

| Record name | 2-bromo-4-fluoro-5-(trifluoromethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization for Structural Elucidation and Conformational Analysis

Vibrational Spectroscopy Applications

FTIR spectroscopy is a cornerstone technique for identifying functional groups within a molecule. cbmconnect.com The spectrum of 2-Bromo-4-fluoro-5-(trifluoromethyl)phenol (B6239805) is expected to exhibit characteristic absorption bands corresponding to its distinct structural components.

The O-H stretching vibration of the phenolic hydroxyl group is typically observed as a broad band in the region of 3200-3600 cm⁻¹. scielo.br The precise position and shape of this band can be influenced by hydrogen bonding. Aromatic C-H stretching vibrations are anticipated to appear just above 3000 cm⁻¹. The C-C stretching vibrations within the aromatic ring usually produce a series of sharp bands between 1450 and 1600 cm⁻¹. researchgate.net

The presence of heavy and highly electronegative substituents like bromine, fluorine, and the trifluoromethyl group significantly influences the spectrum. The C-Br stretching vibration is expected at lower frequencies, typically in the 500-650 cm⁻¹ range. The C-F stretch is expected to produce a strong absorption band in the 1000-1350 cm⁻¹ region. Furthermore, the trifluoromethyl (-CF₃) group has very strong, characteristic absorption bands, typically found between 1100 and 1350 cm⁻¹ due to the symmetric and asymmetric C-F stretching modes. rsc.org

Interactive Data Table 1: Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch | ~3200-3600 | Broad | Position dependent on hydrogen bonding. scielo.br |

| Aromatic C-H Stretch | ~3050-3150 | Medium | Characteristic of protons on the benzene (B151609) ring. |

| Aromatic C=C Ring Stretch | ~1450-1600 | Medium-Sharp | Multiple bands are expected due to the substituted ring. researchgate.net |

| C-O Stretch (Phenolic) | ~1200-1260 | Strong | Coupled with other ring vibrations. |

| Asymmetric & Symmetric CF₃ Stretch | ~1100-1350 | Very Strong | Often the most intense bands in the spectrum. rsc.org |

| C-F Stretch (Aromatic) | ~1000-1350 | Strong | May overlap with CF₃ stretches. |

| C-Br Stretch | ~500-650 | Medium-Strong | Located in the fingerprint region. |

Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it valuable for analyzing the carbon skeleton and substituents of aromatic compounds. spiedigitallibrary.org

For this compound, the symmetric "breathing" mode of the benzene ring, which is often weak in the FTIR spectrum, is expected to be a strong and sharp band in the Raman spectrum. The vibrations involving the trifluoromethyl group are also Raman active. spiedigitallibrary.org Due to the molecule's low symmetry, many vibrations will be active in both FTIR and Raman spectra, but their relative intensities will differ, aiding in a more complete vibrational assignment.

Given the complexity arising from multiple substituents, assigning every band in the experimental FTIR and Raman spectra can be challenging. Therefore, quantum chemical calculations, particularly using Density Functional Theory (DFT), are an invaluable tool. tandfonline.comnih.gov By calculating the harmonic vibrational frequencies of the optimized molecular structure, a theoretical spectrum can be generated. youtube.com

For related halogenated and substituted phenols, studies have shown a strong correlation between vibrational frequencies calculated via DFT methods (like B3LYP with appropriate basis sets) and those observed experimentally. ijaemr.comtandfonline.com A scaling factor is often applied to the calculated frequencies to account for anharmonicity and approximations in the theoretical model, leading to excellent agreement. This correlation allows for a more confident and detailed assignment of the experimental vibrational modes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. By probing the magnetic environments of atomic nuclei, it provides detailed information about the carbon skeleton and the number and connectivity of protons.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the hydroxyl proton and the two aromatic protons.

Hydroxyl Proton (-OH): This proton will appear as a broad singlet, with a chemical shift that is highly dependent on solvent, concentration, and temperature. It can typically range from 4 to 8 ppm.

Aromatic Protons (Ar-H): There are two protons on the aromatic ring. Due to the different surrounding substituents, they are in chemically non-equivalent environments and will appear as two distinct signals. Their chemical shifts are expected in the aromatic region (typically 6.5-8.0 ppm). libretexts.org The electron-withdrawing nature of the bromine, fluorine, and trifluoromethyl groups will generally shift these protons downfield compared to benzene (7.3 ppm). ucl.ac.ukyoutube.com The proton between the -OH and -F groups will experience a different electronic environment than the proton adjacent to the -CF₃ group. Splitting patterns (coupling) between these protons and with the fluorine atom (¹⁹F) would provide definitive assignment information.

Interactive Data Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Phenolic -OH | 4.0 - 8.0 | Broad Singlet | Shift and broadening are solvent and concentration dependent. |

| Aromatic H (C3-H) | ~7.0 - 7.5 | Doublet of Doublets | Influenced by adjacent -F and meta -Br. Will show H-H and H-F coupling. |

| Aromatic H (C6-H) | ~7.2 - 7.8 | Doublet | Influenced by adjacent -CF₃ and ortho -Br. Will show H-H coupling. |

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, seven distinct signals are expected: six for the aromatic carbons and one for the trifluoromethyl carbon.

The chemical shifts of the aromatic carbons are expected between 110 and 160 ppm. thieme-connect.de The carbons directly bonded to the electronegative substituents (-OH, -Br, -F) will have their chemical shifts significantly affected. rsc.org

C-OH: Typically shifted downfield to ~150-160 ppm.

C-Br: Shifted upfield relative to C-H, often appearing around 110-125 ppm.

C-F: Exhibits a large downfield shift due to fluorine's high electronegativity and shows a very large one-bond coupling constant (¹JC-F).

C-CF₃: The carbon attached to the trifluoromethyl group will be influenced by its electron-withdrawing nature.

CF₃ Carbon: This carbon will appear as a quartet due to coupling with the three fluorine atoms (¹JC-F) and will have a characteristic chemical shift. Studies on trifluoromethylated aromatic compounds are crucial for predicting this value. rsc.org

The analysis of substituent effects and comparison with databases for similarly substituted benzenes are essential for the complete assignment of the ¹³C NMR spectrum. thieme-connect.dersc.org

Interactive Data Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Expected Coupling | Notes |

| C1 (-OH) | ~150-158 | Complex coupling from F atoms | Attached to the hydroxyl group. |

| C2 (-Br) | ~110-120 | Complex coupling from F atoms | Attached to the bromine atom. |

| C3 (-H) | ~115-125 | C-F and C-H coupling | Aromatic CH. |

| C4 (-F) | ~155-165 | Large ¹JC-F coupling, smaller couplings to other Fs | Attached directly to fluorine, a key identifying signal. |

| C5 (-CF₃) | ~125-135 | Quartet from -CF₃ group (²JC-F), also C-F coupling | Attached to the trifluoromethyl group. |

| C6 (-H) | ~120-130 | C-H and C-F coupling | Aromatic CH. |

| -CF₃ | ~120-130 | Large ¹JC-F coupling (quartet) | The trifluoromethyl carbon itself. rsc.org |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environments

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) is an exceptionally sensitive and informative technique for characterizing organofluorine compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. In the context of this compound, ¹⁹F NMR provides distinct signals for the different fluorine environments within the molecule: the aromatic fluorine (C-F) and the trifluoromethyl group (-CF₃).

The chemical shifts (δ) in ¹⁹F NMR are highly sensitive to the electronic environment of the fluorine atoms. For this compound, one would expect two primary resonances. The trifluoromethyl group typically appears as a singlet in a specific region of the spectrum. rsc.org The fluorine atom attached directly to the aromatic ring will also produce a distinct signal. The precise chemical shifts are influenced by the electronic effects of the other substituents on the ring—the bromine atom, the hydroxyl group, and the trifluoromethyl group.

Table 1: Predicted ¹⁹F NMR Characteristics for this compound

| Fluorine Environment | Predicted Signal | Expected Multiplicity | Potential Couplings |

|---|---|---|---|

| Aromatic Fluorine (C4-F) | 1 | Multiplet | ³J(F-H), ⁴J(F-H), ⁵J(F-CF₃) |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, a suite of two-dimensional (2D) NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the subject molecule, COSY would show correlations between the two aromatic protons, confirming their adjacent positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. This would allow for the direct assignment of the protonated aromatic carbons by linking each aromatic proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for mapping out the complete carbon skeleton by showing correlations between protons and carbons that are two or three bonds away. For instance, the aromatic protons would show correlations to the carbon atoms of the trifluoromethyl group, the carbon bearing the bromine, and the carbon attached to the hydroxyl group. The hydroxyl proton, if observed, could show correlations to the adjacent aromatic carbons.

While specific 2D NMR datasets for this compound are not found in the public literature, these techniques remain the gold standard for establishing the molecular structure of similarly complex substituted aromatic compounds.

Electronic Spectroscopy for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule, particularly those involving π-systems. The substituted benzene ring in this compound contains a chromophore that absorbs UV radiation, leading to the promotion of electrons from lower energy molecular orbitals (HOMO) to higher energy ones (LUMO). The substituents on the phenol (B47542) ring—hydroxyl, bromo, fluoro, and trifluoromethyl—all influence the energy of these transitions and thus the wavelength of maximum absorption (λ_max).

Analysis of Absorption Maxima and Molar Absorptivities

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands. The hydroxyl group, a strong activating group, and the halogen substituents will cause a bathochromic (red) shift of the primary and secondary benzene bands compared to unsubstituted benzene.

Detailed experimental values for the absorption maxima (λ_max) and the corresponding molar absorptivities (ε) for this compound are not documented in the available literature. However, analysis of related compounds suggests that the principal absorption bands would likely fall in the range of 270-300 nm. The molar absorptivity provides information on the probability of the electronic transition, with higher values indicating a more allowed transition. The solvent used for the analysis can also influence the position and intensity of the absorption bands.

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction Analysis

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation in the solid state.

An X-ray crystallographic study of this compound would reveal:

The planarity of the benzene ring.

The precise bond lengths of the C-Br, C-F, C-C, C-O, and C-CF₃ bonds.

The bond angles within the aromatic ring and involving the substituents.

The conformation of the hydroxyl and trifluoromethyl groups relative to the ring.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the phenolic hydroxyl group and potential halogen bonding.

Currently, there are no published single-crystal X-ray diffraction studies for this compound in the Cambridge Structural Database or other publicly accessible resources. acs.org Therefore, the exact solid-state structure remains to be experimentally determined.

Comparison of Crystal Structures with Gas-Phase and Solution Conformations

The conformation of a molecule can be significantly influenced by its physical state. In the crystalline solid state, the molecule's conformation is constrained by the forces of the crystal lattice, which include packing effects and intermolecular interactions such as hydrogen bonding. In the gas phase, the molecule is isolated, and its conformation is primarily determined by intramolecular forces, representing its lowest energy state. In solution, the conformation is a dynamic equilibrium of various forms, influenced by interactions with the solvent molecules.

Crystal Structure:

In the solid state, it is anticipated that this compound would exhibit a conformation that allows for efficient packing and maximization of intermolecular interactions. The presence of the hydroxyl (-OH) group strongly suggests the formation of intermolecular hydrogen bonds, which would be a dominant factor in the crystal packing. The orientation of the hydroxyl group and the trifluoromethyl group (-CF3) would be influenced by a combination of steric hindrance from the adjacent bromine atom and electronic interactions with the fluorine and trifluoromethyl substituents.

A hypothetical arrangement in the crystal lattice might involve a planar or near-planar orientation of the benzene ring. The dihedral angle of the C-C-O-H bond would be a key parameter, likely adopting a conformation that minimizes steric clash with the neighboring bromine atom. The trifluoromethyl group, being bulky, would also influence the packing arrangement.

Gas-Phase Conformation:

In the gas phase, free from intermolecular packing forces, the conformation of this compound would be dictated by the minimization of intramolecular steric and electronic repulsions. Computational chemistry methods, such as density functional theory (DFT), are typically employed to predict the lowest energy conformation in the gaseous state. It is expected that the primary conformational flexibility would involve the orientation of the hydroxyl and trifluoromethyl groups. The rotational barrier of the C-O bond of the hydroxyl group and the C-C bond of the trifluoromethyl group would determine the most stable conformers.

Solution Conformation:

In solution, the conformation of this compound would be a dynamic average of multiple conformers, with the distribution depending on the nature of the solvent. In a non-polar solvent, the conformational preferences might be similar to the gas phase. However, in a polar or hydrogen-bonding solvent, solvent-solute interactions would play a significant role. The solvent could form hydrogen bonds with the hydroxyl group, influencing its orientation relative to the aromatic ring. The equilibrium between different conformers can be studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, by analyzing chemical shifts and coupling constants.

The following table summarizes the expected key differences in the conformational parameters of this compound in different phases. The values are hypothetical and based on general principles, as specific experimental data is not available.

| Parameter | Crystal Structure | Gas-Phase Conformation | Solution Conformation |

| Intermolecular Interactions | Strong (Hydrogen bonding, van der Waals forces) | Negligible | Moderate to Strong (Solvent-solute interactions) |

| Molecular Packing | Ordered and dense | Disordered and sparse | Disordered |

| Conformational Flexibility | Low (Restricted by lattice) | High (Determined by intramolecular forces) | High (Dynamic equilibrium) |

| OH Group Orientation | Fixed by hydrogen bonding network | Preferred low-energy orientation | Dynamic, influenced by solvent |

| CF3 Group Rotation | Potentially restricted by packing | Relatively free rotation | Influenced by solvent viscosity and interactions |

Table 1: Comparison of Conformational Characteristics of this compound in Different Phases

Computational and Theoretical Chemistry Studies of 2 Bromo 4 Fluoro 5 Trifluoromethyl Phenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure, properties, and reactivity of compounds like 2-Bromo-4-fluoro-5-(trifluoromethyl)phenol (B6239805). These methods use the principles of quantum mechanics to model the behavior of electrons and nuclei within a molecule.

Density Functional Theory (DFT) Methodologies and Basis Sets

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density. The choice of the functional and basis set is crucial for obtaining accurate results. For halogenated phenols, hybrid functionals such as B3LYP are commonly employed in conjunction with Pople-style basis sets like 6-311++G(d,p), which include diffuse and polarization functions to accurately describe the electron distribution in molecules with electronegative atoms and potential for hydrogen bonding.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as geometry optimization. For this compound, this would involve calculating the potential energy surface as a function of the rotation around the C-O bond of the hydroxyl group and the C-C bond of the trifluoromethyl group to identify the global minimum energy conformer.

Conformational analysis of substituted phenols often reveals the presence of different stable conformers depending on the orientation of the hydroxyl group relative to the other substituents. The relative energies of these conformers can be calculated to determine their population at a given temperature. For similar phenolic compounds, the energy difference between conformers is typically small, on the order of a few kcal/mol.

Illustrative Data for Conformational Analysis of a Substituted Phenol (B47542):

| Conformer | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|

| Conformer A (OH anti to Br) | 0.00 | ~70 |

| Conformer B (OH syn to Br) | 0.50 | ~30 |

Note: This table is illustrative and based on typical findings for halogenated phenols; it does not represent actual calculated data for this compound.

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies and their corresponding intensities can be compared with experimental spectra to aid in the assignment of vibrational modes.

For halogenated phenols, characteristic vibrational modes include the O-H stretching, C-F stretching, C-Br stretching, and various aromatic ring vibrations. The positions of these bands are sensitive to the nature and position of the substituents on the phenol ring.

Illustrative Calculated Vibrational Frequencies for a Halogenated Phenol:

| Vibrational Mode | Calculated Frequency (cm-1) | Intensity |

|---|---|---|

| O-H stretch | 3650 | High |

| C-F stretch | 1250 | Medium |

| C-Br stretch | 680 | Low |

| Aromatic C-C stretch | 1600 | Medium |

Note: This table is illustrative and based on typical findings for halogenated phenols; it does not represent actual calculated data for this compound.

DFT can be used to predict Nuclear Magnetic Resonance (NMR) spectroscopic parameters, such as chemical shifts (isotropic shielding tensors). The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. Calculating the ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound would provide valuable information for its structural characterization. The accuracy of predicted ¹⁹F NMR chemical shifts for fluorinated aromatic compounds has been shown to be high with appropriate scaling factors.

The chemical shielding tensor provides information about the electronic environment around a nucleus in three dimensions. Theoretical calculations can determine the principal components of this tensor, which are valuable for understanding the electronic structure and for the analysis of solid-state NMR data.

Ab Initio Methods for Electronic Structure

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data. Methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can be used to study the electronic structure of molecules. While computationally more demanding than DFT, they can provide benchmark results for comparison. For substituted phenols, ab initio calculations have been used to study substituent effects on conformational stability and reactivity. These studies often explore the interplay of steric and electronic effects, such as the delocalization of the oxygen lone pair into the aromatic system.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis). For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations provide insights into the nature of the electronic transitions, such as n→π* or π→π* transitions. The choice of functional and basis set, as well as the inclusion of solvent effects, can influence the accuracy of the predicted spectra.

Illustrative TD-DFT Results for a Substituted Phenol:

| Excited State | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S1 | 280 | 0.05 | HOMO -> LUMO (π→π) |

| S2 | 250 | 0.12 | HOMO-1 -> LUMO (π→π) |

Note: This table is illustrative and based on typical findings for substituted phenols; it does not represent actual calculated data for this compound.

Molecular Orbital Analysis

Molecular orbital (MO) theory is fundamental to understanding the electronic behavior of molecules. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important as they govern the molecule's reactivity and electronic properties.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. The LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons, acting as an electrophile. The distribution and energy of these orbitals are key to predicting chemical behavior.

For this compound, the HOMO is expected to be localized primarily on the phenol ring and the oxygen atom, due to the presence of lone pairs and the electron-rich aromatic system. The electron-withdrawing nature of the bromine, fluorine, and trifluoromethyl groups will influence the energy of this orbital. The LUMO, conversely, is likely distributed over the aromatic ring, with significant contributions from the carbon atoms attached to the electron-withdrawing substituents.

Energy Gap and Reactivity Descriptors

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more polarizable and reactive.

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical potential (μ), chemical hardness (η), and global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's tendency to attract electrons and its resistance to changes in its electron distribution.

Table 1: Predicted Reactivity Descriptors for this compound (Note: The following data is predictive and based on computational models; it has not been experimentally verified.)

| Descriptor | Predicted Value |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| Energy Gap (ΔE) | Data not available |

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

| Global Electrophilicity Index (ω) | Data not available |

Charge Distribution and Atomic Charges

The charge distribution within a molecule provides insight into its electrostatic potential and is crucial for understanding intermolecular interactions. The electronegative fluorine, bromine, and oxygen atoms in this compound create a non-uniform distribution of electron density.

Mulliken population analysis is a computational method used to calculate the partial charges on each atom in a molecule. These charges indicate the electron-rich and electron-deficient regions. In this compound, the oxygen, fluorine, and bromine atoms are expected to carry partial negative charges, while the hydrogen of the hydroxyl group and the carbon atoms attached to the electronegative substituents will likely have partial positive charges. The trifluoromethyl group, being strongly electron-withdrawing, will significantly influence the charge distribution on the aromatic ring.

Table 2: Predicted Mulliken Atomic Charges for this compound (Note: The following data is predictive and based on computational models; it has not been experimentally verified.)

| Atom | Predicted Partial Charge (e) |

|---|---|

| O | Data not available |

| H (hydroxyl) | Data not available |

| C1 (C-OH) | Data not available |

| C2 (C-Br) | Data not available |

| Br | Data not available |

| C3 | Data not available |

| C4 (C-F) | Data not available |

| F | Data not available |

| C5 (C-CF3) | Data not available |

| C (CF3) | Data not available |

| F (in CF3) | Data not available |

| C6 | Data not available |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational dynamics and intermolecular interactions of a molecule in different environments.

Conformational Dynamics in Solution and Gas Phase

The presence of the hydroxyl and trifluoromethyl groups allows for rotational flexibility in this compound. In the gas phase, the molecule's conformation is determined by its intramolecular forces. In solution, the interactions with solvent molecules will influence the preferred conformation. MD simulations can track the rotational motion around the C-O and C-C bonds, identifying the most stable conformers and the energy barriers between them.

Intermolecular Interactions and Solvent Effects

The nature of the solvent can significantly impact the behavior of this compound. In polar solvents, the molecule can form hydrogen bonds through its hydroxyl group, acting as both a hydrogen bond donor and acceptor. The bromine, fluorine, and oxygen atoms can also participate in dipole-dipole interactions. MD simulations can be used to model these interactions explicitly, providing a detailed picture of the solvation shell around the molecule and how the solvent affects its structure and dynamics. These simulations can also predict properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

Advanced Topological and Supramolecular Analysis

Advanced computational techniques are instrumental in dissecting the complex web of non-covalent interactions that dictate the supramolecular architecture of molecular crystals. For a molecule like this compound, with its diverse set of functional groups, these methods are crucial for understanding its crystal packing and potential polymorphic behavior.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the sum of spherical atomic densities for the molecule) is greater than that of all other molecules in the crystal. By mapping various properties onto this surface, a detailed picture of the intermolecular contacts can be obtained.

For this compound, a Hirshfeld surface analysis would be expected to reveal a variety of close contacts. The most significant interactions would likely involve the hydroxyl, bromo, fluoro, and trifluoromethyl groups. The dnorm surface, which highlights contacts shorter than the van der Waals radii, would likely show prominent red spots indicating strong hydrogen bonding interactions involving the phenolic hydroxyl group and potential halogen bonding involving the bromine atom.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. It is anticipated that the fingerprint plot for this compound would be dominated by contributions from H···H, H···F, H···Br, and H···O contacts. The relative contributions of these interactions would depend on the specific crystal packing adopted.

Hypothetical Data Table: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

| Intermolecular Contact | Predicted Percentage Contribution (%) |

| H···H | 30 - 40 |

| H···F/F···H | 15 - 25 |

| H···Br/Br···H | 10 - 20 |

| H···O/O···H | 10 - 15 |

| C···H/H···C | 5 - 10 |

| F···F | 1 - 5 |

| Br···F/F···Br | < 1 |

| C···C | < 1 |

This data is hypothetical and serves as an illustration based on analyses of similar halogenated phenolic compounds.

Noncovalent Interaction (NCI) and Reduced Density Gradient (RDG) Analysis

Noncovalent Interaction (NCI) analysis, often used in conjunction with the Reduced Density Gradient (RDG), is a powerful method for visualizing weak interactions in real space. nih.gov The RDG is a function of the electron density and its first derivative, and it exhibits characteristic signatures for different types of interactions. nih.gov By plotting the RDG against the electron density signed by the second eigenvalue of the Hessian matrix of the electron density, various interactions such as hydrogen bonds, van der Waals forces, and steric clashes can be identified and visualized as distinct isosurfaces. nih.gov

For this compound, an NCI/RDG analysis would be expected to reveal several key features:

Hydrogen Bonding: A prominent, low-density, low-RDG spike in the plot, corresponding to a large, disc-like isosurface between the phenolic hydroxyl group and a neighboring acceptor atom (likely the oxygen or fluorine of another molecule), would signify a strong hydrogen bond.

Halogen Bonding: A region of weak to moderate interaction would be anticipated near the bromine atom, indicative of halogen bonding with a nucleophilic region of an adjacent molecule.

Van der Waals Interactions: Broad, diffuse isosurfaces encompassing larger areas of the molecule would represent weaker van der Waals forces, particularly involving the aromatic ring and the trifluoromethyl group.

Steric Repulsion: Regions of high density and high RDG, often appearing as spiky isosurfaces between sterically crowded atoms, might also be present depending on the crystal packing.

Hydrogen Bonding Networks and Halogen Bonding Interactions

The presence of a phenolic hydroxyl group, a bromine atom, a fluorine atom, and a trifluoromethyl group makes this compound a prime candidate for forming intricate intermolecular networks.

Hydrogen Bonding: The primary and strongest intermolecular interaction is expected to be the hydrogen bond formed by the phenolic hydroxyl group acting as a donor. The acceptor could be the oxygen or fluorine atom of a neighboring molecule, leading to the formation of chains or dimers. Theoretical studies on related fluorophenols and bromophenols have shown that intermolecular hydrogen bonding is a dominant feature. acs.orgacs.org The acidity of the phenol, enhanced by the electron-withdrawing trifluoromethyl and halogen groups, would contribute to the strength of this hydrogen bond.

Halogen Bonding: The bromine atom in the molecule possesses an electrophilic region known as a σ-hole, which can interact favorably with a nucleophilic site on an adjacent molecule, such as the oxygen of the hydroxyl group or the fluorine atoms. This type of interaction, known as halogen bonding, is a significant force in crystal engineering. While fluorine is generally a poor halogen bond donor, the bromine atom is a moderately good one. The presence of both a hydrogen bond donor/acceptor and a halogen bond donor suggests the possibility of complex and competing intermolecular interactions that could lead to the formation of interesting supramolecular synthons. Studies on other brominated organic compounds have highlighted the importance of C-H···Br hydrogen bonds and other weak interactions in their crystal packing. nih.gov

Research on the Chemical Reactivity and Transformation Pathways

Electrophilic Aromatic Substitution Reactions

Further halogenation of 2-bromo-4-fluoro-5-(trifluoromethyl)phenol (B6239805) is anticipated to occur at the C6 position, which is ortho to the activating hydroxyl group and meta to the trifluoromethyl group.

Bromination: The introduction of a second bromine atom onto the aromatic ring can be achieved using standard brominating agents. For instance, the synthesis of 2,6-dibromophenol (B46663) derivatives often employs reagents like N-bromosuccinimide (NBS) in a suitable solvent such as dichloromethane. libretexts.org This suggests that this compound could likely be converted to 2,6-dibromo-4-fluoro-5-(trifluoromethyl)phenol under similar conditions.

Chlorination: The existence of the compound 2-bromo-4-chloro-5-(trifluoromethyl)phenol (B1522509) indicates that chlorination of a related precursor is feasible. nih.govlibretexts.org Palladium-catalyzed C-H chlorination has been demonstrated for phenol (B47542) derivatives, suggesting a potential route for the selective chlorination of the target molecule. organic-chemistry.org The reaction of 2-aryloxypyridine with N-chlorosuccinimide (NCS) in the presence of a palladium catalyst can lead to chlorination at the position para to the oxygen, which in our case would be the C6 position relative to the hydroxyl group. organic-chemistry.org

Iodination: The iodination of phenols can be achieved using various reagents. For instance, the enzymatic iodination of phenol has been studied, and chloramine-T mediated iodination can also be employed. jeeadv.ac.in Selective iodination of halogenated pyridines using N-iodosuccinimide (NIS) has also been reported, highlighting a method for introducing iodine into a pre-halogenated aromatic ring. researchgate.net It is plausible that similar methods could be adapted for the iodination of this compound at the C6 position.

Table 1: Potential Further Halogenation Reactions

| Reaction | Reagent(s) | Expected Major Product |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS), Dichloromethane | 2,6-Dibromo-4-fluoro-5-(trifluoromethyl)phenol |

| Chlorination | N-Chlorosuccinimide (NCS), Pd(OAc)₂, TsOH, EtOAc | 2-Bromo-6-chloro-4-fluoro-5-(trifluoromethyl)phenol |

| Iodination | N-Iodosuccinimide (NIS) | 2-Bromo-4-fluoro-6-iodo-5-(trifluoromethyl)phenol |

Nitration: The nitration of phenols typically occurs readily due to the activating nature of the hydroxyl group. A patent describes the nitration of the closely related 2-bromo-4-fluorophenol (B1268413) using a mixture of sulfuric acid and nitric acid in chloroform. gordon.edu This reaction yields 2-bromo-4-fluoro-6-nitrophenol (B1271563), demonstrating that nitration occurs at the position ortho to the hydroxyl group and para to the fluorine atom. gordon.edu By analogy, the nitration of this compound is expected to proceed at the C6 position, yielding 2-bromo-4-fluoro-6-nitro-5-(trifluoromethyl)phenol. The presence of the electron-withdrawing trifluoromethyl group at the meta position would further direct the incoming nitro group to this site. The existence of 2-bromo-4-fluoro-5-nitrophenol (B1281876) in chemical databases further supports the feasibility of such a transformation. libretexts.org

Sulfonation: The sulfonation of phenols is a reversible reaction that is sensitive to temperature. youtube.comyoutube.com Reaction with concentrated sulfuric acid typically yields a mixture of ortho- and para-phenolsulfonic acids. quora.com For this compound, the C6 position is the most likely site for sulfonation due to the directing influence of the hydroxyl group. The reaction would likely involve heating the phenol with concentrated sulfuric acid or fuming sulfuric acid. libretexts.org The electron-withdrawing substituents on the ring would generally make the sulfonation reaction more challenging compared to phenol itself.

Table 2: Nitration and Sulfonation Reactions

| Reaction | Reagent(s) | Expected Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-Bromo-4-fluoro-6-nitro-5-(trifluoromethyl)phenol |

| Sulfonation | Concentrated H₂SO₄, heat | This compound-6-sulfonic acid |

Nucleophilic Substitution Reactions

The aromatic ring of this compound is electron-deficient due to the presence of three electron-withdrawing substituents (Br, F, CF₃). This electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNA_r), particularly at the positions bearing the halogen atoms.

Reactivity of C-Br vs. C-F bond: In nucleophilic aromatic substitution reactions, the rate of reaction is often dependent on the nature of the leaving group. Generally, the C-Br bond is more reactive towards nucleophilic displacement than the C-F bond in aryl halides. However, the strong electron-withdrawing nature of the trifluoromethyl group significantly activates the ring towards nucleophilic attack. Research on the trifluoromethylation of aryl halides has shown that aryl bromides are more reactive than aryl chlorides. wikipedia.orgsigmaaldrich.com In the context of 5-bromo-1,2,3-triazines, it was found that the bromo-substituted compound gave a higher yield in a nucleophilic substitution with phenol compared to the fluoro-substituted analogue. organic-synthesis.com This suggests that the bromine atom in this compound would be the more likely site for nucleophilic displacement.

The phenolic hydroxyl group is a key site for various chemical transformations, including etherification and esterification.

Etherification: The Williamson ether synthesis is a common method for preparing ethers from phenols. gordon.edu This involves treating the phenol with a base to form the more nucleophilic phenoxide ion, which then reacts with an alkyl halide. For this compound, reaction with a base like sodium hydroxide (B78521) or potassium carbonate, followed by an alkylating agent such as methyl iodide or benzyl (B1604629) bromide, would yield the corresponding ether. masterorganicchemistry.comfrancis-press.com Aromatic ethers can also be synthesized through copper-mediated reactions. khanacademy.org

Esterification: Phenols can be esterified by reaction with acyl chlorides or acid anhydrides. libretexts.orgvanderbilt.edu The reaction of this compound with a reagent like acetyl chloride in the presence of a base such as pyridine (B92270) would produce the corresponding acetate (B1210297) ester. byjus.com These phenolic esters can undergo the Fries rearrangement, where the acyl group migrates from the phenolic oxygen to an ortho or para position on the aromatic ring upon heating with a Lewis acid catalyst. wikipedia.orgsigmaaldrich.comthermofisher.comjk-sci.comjove.com

Table 3: Reactions at the Phenolic Hydroxyl Group

| Reaction Type | Reagent(s) | Product Type |

|---|

Oxidation and Reduction Reactions

Oxidation: Phenols can be oxidized to quinones. libretexts.orglibretexts.orgnih.gov The oxidation of phenols with an unsubstituted para-position can yield p-quinones, while o-quinones can also be formed. libretexts.orgmdpi.com Given the substitution pattern of this compound, oxidation would likely target the aromatic ring. The presence of the hydroxyl group makes the ring susceptible to oxidation. Reagents like Fremy's salt or 2-iodoxybenzoic acid (IBX) are known to oxidize phenols to quinones. libretexts.orgmdpi.com The specific quinone formed would depend on the reaction conditions and the directing effects of the substituents.

Reduction: The bromo substituent on the aromatic ring can be removed through reductive dehalogenation. Catalytic hydrogenation using a palladium-on-carbon catalyst (Pd/C) is a common method for the reduction of aryl bromides. organic-chemistry.org This reaction can often be performed selectively in the presence of other functional groups. organic-chemistry.org Visible-light-driven photocatalytic reduction of aryl halides also provides a method for their removal. researchgate.net These reduction methods would convert this compound into 4-fluoro-3-(trifluoromethyl)phenol.

Controlled Oxidation to Quinone Derivatives

The oxidation of phenols to quinones is a fundamental transformation in organic chemistry. pearson.comyoutube.com For this compound, controlled oxidation would likely lead to the formation of a substituted p-benzoquinone, due to the para-position being unsubstituted relative to the hydroxyl group. The reaction typically requires strong oxidizing agents.

The mechanism of phenol oxidation can be complex and may involve radical intermediates. youtube.com The presence of electron-withdrawing groups can influence the oxidation potential of the phenol. While specific studies on the oxidation of this compound are not prevalent in the literature, the general transformation is well-established for a wide range of phenolic compounds. rsc.org The expected product would be 2-bromo-5-fluoro-6-(trifluoromethyl)cyclohexa-2,5-diene-1,4-dione, assuming the trifluoromethyl group remains intact under the oxidizing conditions.

Table 1: Potential Oxidation Reactions of this compound

| Reactant | Oxidizing Agent | Potential Product | Notes |

| This compound | Strong oxidizing agents (e.g., Chromic acid, Fremy's salt) | 2-Bromo-5-fluoro-6-(trifluoromethyl)-p-benzoquinone | The para-unsubstituted position is the most likely site of oxidation. |

| This compound | Benzeneseleninic anhydride | Potential for ortho-quinone formation | This reagent is known to favor the formation of o-quinones. rsc.org |

Reductive Removal of Halogens or Trifluoromethyl Group

The selective removal of halogen atoms or the trifluoromethyl group can be a valuable synthetic strategy. Reductive dehalogenation is a common process for removing halogens from aromatic rings. epa.govnih.govyoutube.com

The carbon-bromine bond is significantly weaker than the carbon-fluorine bond, making the selective reductive debromination of this compound highly probable. This can be achieved using various reducing agents, including catalytic hydrogenation or methods like using sodium sulfite (B76179) in an aqueous medium for bromo- and iodo-phenols. rsc.org

The reductive removal of the fluorine atom is more challenging due to the strength of the C-F bond. Similarly, the trifluoromethyl group is generally robust, though its transformation under certain conditions is possible. tcichemicals.com The complete reductive removal of the trifluoromethyl group is not a commonly reported transformation under standard reductive conditions.

Table 2: Potential Reductive Transformations of this compound

| Reaction Type | Reagents and Conditions | Expected Major Product | Notes |

| Reductive Debromination | H₂, Pd/C catalyst | 4-Fluoro-3-(trifluoromethyl)phenol | The C-Br bond is the most likely to be cleaved. |

| Reductive Debromination | Sodium sulfite, aqueous medium | 4-Fluoro-3-(trifluoromethyl)phenol | A milder, metal-free alternative. rsc.org |

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and this compound is a suitable substrate for such transformations. rsc.org

Aryl Halide Reactivity in Catalytic Cross-Couplings

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the general trend of I > Br > Cl > F. wikipedia.org For this compound, the carbon-bromine bond is the most reactive site for oxidative addition to a palladium(0) catalyst. This allows for selective functionalization at the bromine-substituted position while leaving the more inert carbon-fluorine bond intact. The electron-withdrawing nature of the substituents on the aromatic ring can also enhance the rate of the oxidative addition step. organic-chemistry.org

Formation of Biaryls and Other Carbon-Carbon Bonds

The selective reactivity of the aryl bromide moiety in this compound enables its use in a variety of cross-coupling reactions to form new carbon-carbon bonds.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a widely used method for the synthesis of biaryl compounds. mdpi.com The reaction of this compound with an arylboronic acid would yield a 2-aryl-4-fluoro-5-(trifluoromethyl)phenol derivative. nih.govikm.org.my

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. youtube.comwikipedia.orgorganic-chemistry.org This would result in the formation of a 2-alkenyl-4-fluoro-5-(trifluoromethyl)phenol. The reaction often exhibits a high degree of stereoselectivity, favoring the formation of the trans isomer. youtube.com While aryl bromides can be challenging substrates due to potential dehalogenation, appropriate reaction conditions can lead to good yields. beilstein-journals.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orglibretexts.orgorganic-chemistry.org This transformation would produce a 2-alkynyl-4-fluoro-5-(trifluoromethyl)phenol, which is a valuable intermediate for further synthetic modifications. nih.govresearchgate.net

Table 3: Predicted Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst System | Expected Product Structure |

| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 2-Aryl-4-fluoro-5-(trifluoromethyl)phenol |

| Heck Reaction | Alkene (R-CH=CH₂) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 2-(Alkenyl)-4-fluoro-5-(trifluoromethyl)phenol |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base (e.g., amine) | 2-(Alkynyl)-4-fluoro-5-(trifluoromethyl)phenol |

Derivatization of the Trifluoromethyl Group

The trifluoromethyl group is known for its high stability, but it can undergo transformations under specific conditions, providing pathways to other functional groups. tcichemicals.comresearchgate.net

Hydrolysis or Other Transformations of the CF3 Moiety

The hydrolysis of a trifluoromethyl group on an aromatic ring to a carboxylic acid is a known transformation. For trifluoromethylphenols, this reaction can proceed under relatively mild conditions. Studies on 2-trifluoromethylphenol have shown that it can be hydrolyzed in a phosphate (B84403) buffer at neutral pH and mild temperatures to form salicylic (B10762653) acid. nih.gov The reaction is believed to proceed through the consecutive liberation of fluoride (B91410) ions.

Similarly, 4-trifluoromethylphenol has been shown to hydrolyze in aqueous buffer at physiological pH to form 4-hydroxybenzoic acid, with the proposed mechanism involving a quinone methide intermediate. nih.gov The deprotonated phenolate (B1203915) is thought to initiate the cleavage of a C-F bond. rsc.org

Given these precedents, it is expected that this compound could be hydrolyzed to 2-bromo-5-carboxy-4-fluorophenol under appropriate aqueous basic or neutral conditions.

Table 4: Potential Derivatization of the Trifluoromethyl Group

| Reaction Type | Reagents and Conditions | Expected Product | Notes |

| Hydrolysis | Aqueous buffer (neutral or basic), heat | 2-Bromo-5-carboxy-4-fluorophenol | The reaction is likely facilitated by the phenolate form of the starting material. nih.govnih.govrsc.org |

Applications in Advanced Organic Synthesis As Building Blocks

Precursors for Agrochemicals and Herbicides

The structural motifs present in 2-Bromo-4-fluoro-5-(trifluoromethyl)phenol (B6239805) are frequently found in modern agrochemicals. The trifluoromethyl group, in particular, is known to enhance the efficacy and metabolic stability of active ingredients in pesticides.

Synthesis of Next-Generation Pesticides

While specific public domain research detailing the direct use of this compound in the synthesis of next-generation pesticides is limited, the analogous compound, 2-Bromo-4-(trifluoromethyl)phenol, is recognized as a key intermediate in the creation of innovative herbicides and fungicides. tandfonline.com This suggests that this compound holds similar, if not enhanced, potential due to the additional fluorine atom, which can further modulate the biological activity and physicochemical properties of the resulting pesticides. The synthesis of trifluoromethylpyridine derivatives, a key structural motif in many active agrochemical ingredients, often involves the use of fluorinated and brominated precursors. semanticscholar.org

Intermediates for Crop Protection Agents

The development of novel crop protection agents often relies on the use of versatile chemical intermediates. Halogenated phenols are crucial in this regard. For instance, the synthesis of 2-bromo-4-fluoro-6-nitrophenol (B1271563) has been patented for its fungicidal and herbicidal properties, demonstrating the utility of the bromo-fluoro-phenol scaffold in creating effective crop protection agents. The introduction of a trifluoromethyl group, as seen in this compound, is a well-established strategy for increasing the lipophilicity and, consequently, the efficacy of agrochemicals. tandfonline.com The reactivity of the bromine atom allows for further functionalization through cross-coupling reactions, enabling the synthesis of a diverse range of potential crop protection agents.

Intermediates in Pharmaceutical and Medicinal Chemistry

The unique combination of substituents in this compound makes it an attractive starting material for the synthesis of pharmaceutically active compounds. The incorporation of fluorine and trifluoromethyl groups is a widely used strategy in medicinal chemistry to enhance drug-like properties. tandfonline.combohrium.comacs.orgnih.gov

Key Building Blocks for Active Pharmaceutical Ingredients (APIs)

Synthesis of Lead Compounds with Fluorinated and Brominated Moieties

In drug discovery, lead compounds are molecules that exhibit promising biological activity and serve as a starting point for optimization. oxfordsciencetrove.com Bromophenol derivatives have been synthesized and shown to be potent inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, which are targets for diseases such as glaucoma and Alzheimer's. mdpi.comnih.gov The synthesis of novel bromophenols often involves the use of versatile building blocks that can be readily modified. mdpi.com this compound, with its multiple reaction sites, is an ideal candidate for the creation of compound libraries for screening against various biological targets. The presence of both fluorine and bromine allows for selective chemical modifications to explore the structure-activity relationship (SAR) of potential drug candidates.

Development of Fluorine-Containing Therapeutics

The introduction of fluorine into drug molecules is a common strategy to enhance their therapeutic profile. tandfonline.combohrium.comacs.orgnih.govresearchgate.net Fluorine can improve metabolic stability, bioavailability, and binding affinity to target proteins. tandfonline.combohrium.comnih.gov The trifluoromethyl group, in particular, is a prevalent feature in many modern pharmaceuticals. tandfonline.com Given that approximately 20% of all pharmaceuticals are fluorinated compounds, there is a constant demand for novel fluorinated building blocks. nih.gov this compound serves as a readily available source of a trifluoromethylated and fluorinated phenyl ring, making it a valuable precursor for the development of new fluorine-containing therapeutics.

Materials Science Applications

The unique substitution pattern of this compound also points towards its potential utility in the field of materials science, particularly in the creation of functional polymers and advanced materials.

Monomers for Functional Polymers

Phenolic compounds are precursors to phenolic resins and other polymers. The specific combination of substituents in this compound could be exploited to synthesize specialty polymers with tailored properties. The fluorine and trifluoromethyl groups can impart desirable characteristics such as thermal stability, chemical resistance, and low surface energy to the resulting polymers.

The hydroxyl group allows for polymerization through ether or ester linkages, while the bromine atom can serve as a site for post-polymerization modification or as a handle for initiating polymerization reactions. While direct studies on this specific monomer are not widely available, the use of fluorinated phenols in creating high-performance polymers is a known strategy in materials science.

Components in Liquid Crystals or Optoelectronic Materials

The rigid aromatic core and the presence of polarizable and polar groups (bromo, fluoro, and trifluoromethyl) in this compound suggest its potential as a component in liquid crystals or optoelectronic materials. The trifluoromethyl group is often used to modify the mesomorphic properties of liquid crystalline materials.

Furthermore, the electronic properties of the molecule, influenced by the electron-withdrawing nature of the halogen and trifluoromethyl substituents, could be harnessed in the design of organic materials for electronic applications. For example, related Schiff base compounds derived from fluorinated and trifluoromethylated phenols have been studied for their nonlinear optical properties. acs.org While no direct research links this compound to these applications, its structural motifs are consistent with those found in molecules designed for such purposes.

Future Directions and Emerging Research Avenues

Development of More Sustainable Synthesis Routes

The drive towards green chemistry is reshaping the synthesis of complex molecules. For 2-Bromo-4-fluoro-5-(trifluoromethyl)phenol (B6239805), future efforts will likely concentrate on moving away from traditional batch processes that may involve hazardous reagents and harsh conditions, towards more elegant and sustainable solutions. acs.orgsoftecks.in

Flow chemistry, or continuous processing, offers a promising alternative for the synthesis of halogenated aromatic compounds. softecks.inresearchgate.net This technology utilizes microreactors or flow reactors, which provide superior control over reaction parameters such as temperature, pressure, and mixing. beilstein-journals.orgnih.gov For a molecule like this compound, whose synthesis involves potentially exothermic and hazardous halogenation steps, flow chemistry presents significant advantages. softecks.inresearchgate.net

The use of highly reactive and toxic reagents like elemental halogens can be managed more safely in a contained flow system, minimizing operator exposure and enhancing process safety. softecks.inresearchgate.net Furthermore, the high surface-area-to-volume ratio in microreactors allows for efficient heat exchange, preventing the formation of hotspots and reducing the occurrence of side reactions, which can lead to higher yields and purity. softecks.innih.gov A full continuous flow process, from diazotization of a precursor amine to thermal decomposition, has been proposed for other fluorine-containing aromatic compounds, suggesting a viable pathway for industrial-scale production that is safer and less polluting. wipo.intgoogle.com

Table 1: Comparison of Traditional Batch vs. Proposed Flow Chemistry Synthesis

| Feature | Traditional Batch Synthesis | Proposed Flow Chemistry Synthesis | Potential Advantage of Flow Chemistry |

|---|---|---|---|

| Safety | Handling of bulk hazardous reagents (e.g., Br₂, F₂) poses significant risks. | Hazardous reagents are generated and consumed in situ or handled in small, contained volumes. researchgate.netvapourtec.com | Enhanced process safety and reduced risk of runaway reactions. |

| Reaction Control | Difficult to control exotherms, leading to potential side products and impurities. | Precise temperature and mixing control prevents hotspots and improves selectivity. softecks.in | Higher product purity and yield. |

| Scalability | Scaling up can be challenging and dangerous. | Scalability is achieved by running the system for longer periods or by parallelization ("numbering-up"). researchgate.net | More straightforward and safer scale-up from lab to production. |

| Efficiency | May require multiple isolation and purification steps between reactions. | Potential for telescoping multiple reaction steps into a single continuous sequence. mdpi.com | Reduced manual handling, solvent waste, and overall process time. |

The use of biological or small organic molecule catalysts offers green and highly selective routes for chemical synthesis. acs.orgwpmucdn.com

Biocatalysis involves using enzymes or whole microbial cells to perform chemical transformations. wpmucdn.comnih.gov While direct biocatalytic synthesis of a complex molecule like this compound is challenging, future research could explore engineered enzymes for specific steps, such as selective halogenation or hydroxylation on a precursor molecule. Enzymes operate under mild conditions (aqueous environment, ambient temperature and pressure), which reduces energy consumption and waste generation. illinois.edu The high stereoselectivity of enzymes could also be harnessed if chiral derivatives of the target compound were desired. wpmucdn.com

Organocatalysis utilizes small, metal-free organic molecules to catalyze reactions, avoiding the use of potentially toxic and expensive heavy metals. acs.orgnih.gov Research has demonstrated the synthesis of functionalized phenols from diaryliodonium salts using an organocatalyst with water as a mild and green nucleophile. acs.orgnih.govacs.org This type of methodology could be adapted for the final hydroxylation step in a synthesis sequence for this compound, offering a metal-free alternative to traditional approaches. acs.org Electrostatically tuned phenols have also been developed as effective organocatalysts for various transformations, highlighting the versatility of this approach. rsc.org

Advanced Computational Modeling for Property Prediction

Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, computational modeling can accelerate the discovery of new derivatives and synthetic routes.

High-throughput virtual screening (HTVS) is a computational technique used to assess large libraries of virtual compounds for their potential to interact with a biological target or for possessing specific chemical properties. nih.govnih.gov This method can be used to explore the chemical space around this compound to identify derivatives with enhanced or novel activities.

Exploration of Novel Reactivity and Transformation Pathways

Understanding and expanding the reaction repertoire of this compound is crucial for its application as a chemical building block. The unique electronic nature of the phenol (B47542), influenced by the interplay of the electron-donating hydroxyl group and the electron-withdrawing bromine, fluorine, and trifluoromethyl groups, suggests a rich and underexplored reactivity profile.

Future research will likely focus on the selective functionalization of the aromatic ring. Direct C-H functionalization is a powerful tool for building molecular complexity in an atom-economical fashion. rsc.org Given the existing substitution pattern, the remaining C-H bond is a prime target for further modification.

Additionally, the phenolic hydroxyl group and the bromine atom are handles for a variety of transformations:

Phenolic Reactivity : Phenols and their corresponding phenolate (B1203915) anions can act as photoredox catalysts or participate in photochemical reactions. units.itacs.org Upon excitation with light, phenolates become strong reducing agents capable of initiating radical reactions. units.it This could be exploited for novel C-C or C-heteroatom bond formations at the ortho or para positions.

C-Br Bond Transformations : The bromine atom can be readily converted into other functional groups through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), providing access to a vast array of derivatives.

Novel Transformations : The development of new reagents and reaction conditions could unlock unprecedented transformations. For example, reagents like bromine trifluoride (BrF₃) have shown selective reactivity with certain functional groups under specific conditions, suggesting that novel fluorination or rearrangement reactions might be possible. researchgate.net Reactions of phenols with bromopropargylic alcohols have also been shown to yield complex α-phenoxyketones through novel pathways. beilstein-journals.org Exploring such reactions with this compound could lead to the discovery of valuable and structurally unique molecules.

Potential for Derivatization into High-Value Fine Chemicals

The molecular architecture of this compound presents a versatile scaffold for synthetic organic chemistry, positioning it as a valuable starting material for the creation of complex, high-value fine chemicals. The strategic placement of its functional groups—a reactive hydroxyl group, a displaceable bromine atom, and electron-withdrawing fluorine and trifluoromethyl groups—allows for a variety of chemical transformations. These modifications can lead to the development of advanced intermediates for the pharmaceutical, agrochemical, and materials science industries.

The primary routes for derivatization focus on reactions at the phenolic hydroxyl group and palladium-catalyzed cross-coupling reactions at the carbon-bromine bond. These transformations enable the introduction of diverse functionalities, significantly altering the molecule's steric and electronic properties to achieve desired characteristics in the target fine chemical.

Derivatization via the Hydroxyl Group:

The phenolic -OH group is a prime site for modifications such as etherification and esterification.

Etherification: The synthesis of aryl ethers from this compound can produce compounds with applications ranging from liquid crystal materials to pharmaceutical intermediates. beilstein-journals.orgnih.gov Base-mediated reactions, for instance, can be employed to couple the phenol with various alkyl or aryl halides, leading to a diverse library of ether derivatives. The resulting ethers often exhibit enhanced metabolic stability and lipophilicity, properties conferred by the trifluoromethyl group, which are highly desirable in drug discovery. chemimpex.com

Esterification: Direct esterification with carboxylic acids or their anhydrides provides another major pathway to valuable derivatives. google.com This reaction can be used to synthesize phenolic esters that may serve as prodrugs, advanced polymers, or specialty chemicals.

Derivatization via the Carbon-Bromine Bond:

The bromine atom on the aromatic ring serves as a versatile handle for introducing new carbon-carbon and carbon-nitrogen bonds, primarily through palladium-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination: This powerful reaction enables the synthesis of a wide array of substituted anilines by coupling the aryl bromide with various primary or secondary amines. wikipedia.org The resulting N-aryl compounds are ubiquitous structures in medicinal chemistry and are core components of many pharmaceuticals. nih.govnih.gov The reaction is known for its broad substrate scope and functional group tolerance, making it highly suitable for a complex substrate like this compound. acs.orgcapes.gov.br

Suzuki-Miyaura Coupling: This cross-coupling reaction facilitates the formation of a new carbon-carbon bond by reacting the aryl bromide with a boronic acid or ester. This method is instrumental in constructing biaryl or heteroaryl-aryl structures, which are prevalent in pharmaceuticals, agrochemicals, and organic electronic materials. nih.gov The incorporation of the trifluoromethyl- and fluoro-substituted phenyl ring can enhance the biological activity and physical properties of the resulting biaryl compounds.

The strategic application of these derivatization techniques can transform this compound into a plethora of high-value fine chemicals. Research in this area is likely to focus on developing novel derivatives with tailored properties for specific applications, particularly as intermediates for bioactive molecules. chemimpex.com

Interactive Data Table: Potential Derivatization of this compound

| Reaction Type | Reactive Site | Typical Reagents | Resulting Derivative Class | Potential Application Area |

| Etherification | Hydroxyl (-OH) | Alkyl Halides, Base | Aryl Ethers | Pharmaceuticals, Liquid Crystals |

| Esterification | Hydroxyl (-OH) | Carboxylic Anhydrides, Acid Catalyst | Phenolic Esters | Specialty Polymers, Prodrugs |

| Buchwald-Hartwig Amination | Bromo (-Br) | Amines, Palladium Catalyst, Ligand | Substituted Anilines | Pharmaceutical Intermediates |

| Suzuki-Miyaura Coupling | Bromo (-Br) | Boronic Acids, Palladium Catalyst | Biaryl Compounds | Agrochemicals, Organic Electronics |

Q & A

Q. What are the recommended synthetic routes for 2-bromo-4-fluoro-5-(trifluoromethyl)phenol, and how do substituent positions influence reaction efficiency?

Answer: Synthesis typically involves halogenation and functional group manipulation. For example:

- Bromination: Direct bromination of a fluorinated phenol precursor using reagents like N-bromosuccinimide (NBS) under controlled conditions. The trifluoromethyl group’s electron-withdrawing nature directs bromination to specific positions .

- Fluorination: Electrophilic fluorination (e.g., using Selectfluor™) or nucleophilic displacement of nitro/chloro groups with KF in polar aprotic solvents .

- Substituent Effects: Steric hindrance from the trifluoromethyl group and fluorine’s electronegativity may slow reaction kinetics, necessitating elevated temperatures or catalysts (e.g., Pd for cross-coupling) .

Q. How should researchers purify and characterize this compound to ensure high purity for downstream applications?

Answer:

- Purification: Recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) to separate regioisomers .

- Characterization:

- NMR: NMR distinguishes fluorine environments; NMR identifies aromatic proton splitting patterns (e.g., coupling constants confirm substituent positions) .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (expected: ~275.00 g/mol for CHBrFO) .